Structural Origin: Dihydro-1,3-thiazine Rearrangement versus Beta-Lactam Core
Cefadroxil Impurity C is uniquely characterized by a central dihydro-1,3-thiazine ring, a structural motif absent in the target antibiotic and its common process impurities. The active pharmaceutical ingredient (API) Cefadroxil and Impurity B (7-Aminodesacetoxycephalosporanic acid) retain the beta-lactam ring fused to a dihydrothiazine, but Impurity C has undergone a rearrangement that results in a 5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid system, confirmed by NMR and HRMS [1]. This structural shift from a bicyclic to a monocyclic thiazine core is a defining signature of this degradation pathway and provides a specific marker for stability studies [2].
| Evidence Dimension | Core Chemical Structure (Degradation Fingerprint) |
|---|---|
| Target Compound Data | 5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid moiety (monocyclic thiazine) |
| Comparator Or Baseline | Cefadroxil (API) and Impurity B (7-ADCA, core structure): cephem nucleus (fused beta-lactam and dihydrothiazine rings) |
| Quantified Difference | Structural rearrangement (loss of beta-lactam ring, formation of distinct thiazine scaffold) |
| Conditions | Structural identity confirmed via 1D/2D NMR (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) [2]. |
Why This Matters
This ensures the impurity standard specifically tracks the thiazine degradation pathway, preventing misidentification against other route-specific impurities that lack this ring system.
- [1] ChemWhat Database. Cefadroxil Impurity C (EP). Synonym: (2R,5RS)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)-acetyl]amino]carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. View Source
- [2] Murkute, S. R., et al. (2025). Identification, synthesis, isolation, and characterization of formulation related degradation impurity of Cefadroxil Oral suspension. Journal of Chromatography B, 1256, 124537. DOI: 10.1016/j.jchromb.2025.124537. View Source
